molecular formula C23H18N2O2S B2879164 4-benzoyl-N-(2-((2-cyanoethyl)thio)phenyl)benzamide CAS No. 477497-74-8

4-benzoyl-N-(2-((2-cyanoethyl)thio)phenyl)benzamide

Cat. No. B2879164
CAS RN: 477497-74-8
M. Wt: 386.47
InChI Key: UNEWQSQYPKLNJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-benzoyl-N-(2-((2-cyanoethyl)thio)phenyl)benzamide” is a chemical compound. It belongs to the class of benzamides, which are found in various natural products in organic chemistry . Benzamides have been widely used in medical, industrial, biological, and potential drug industries .


Synthesis Analysis

Benzamides, including “4-benzoyl-N-(2-((2-cyanoethyl)thio)phenyl)benzamide”, can be synthesized through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular formula of “4-benzoyl-N-(2-((2-cyanoethyl)thio)phenyl)benzamide” is C21H14N2O2 . The average mass is 326.348 Da and the monoisotopic mass is 326.105530 Da .


Chemical Reactions Analysis

The synthesis of benzamides, including “4-benzoyl-N-(2-((2-cyanoethyl)thio)phenyl)benzamide”, involves the reaction between carboxylic acids and amines at high temperature . This reaction is usually performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .

Scientific Research Applications

Pharmaceutical Industry

4-benzoyl-N-(2-((2-cyanoethyl)thio)phenyl)benzamide: is a benzamide derivative, a class of compounds widely used in the pharmaceutical industry. Benzamides are integral to the structure of various therapeutic drugs, including antidiarrheals like loperamide, analgesics such as acetaminophen, local anesthetics like lidocaine, and several others used for treating conditions ranging from hypercholesterolemia to cancer .

Paper Industry

In the paper industry, benzamide derivatives serve as sizing agents to improve paper quality by making it more resistant to water, oil, and other solvents. The specific application of 4-benzoyl-N-(2-((2-cyanoethyl)thio)phenyl)benzamide in paper manufacturing could involve enhancing the durability and longevity of paper products .

Plastic Industry

Benzamide compounds are utilized in the plastic industry to modify the properties of plastics. They can act as plasticizers, stabilizers, or even as a part of the polymer backbone. The use of 4-benzoyl-N-(2-((2-cyanoethyl)thio)phenyl)benzamide could be explored in creating new types of durable and flexible plastic materials .

Therapeutic Agents

As intermediates in the synthesis of therapeutic agents, benzamide derivatives like 4-benzoyl-N-(2-((2-cyanoethyl)thio)phenyl)benzamide are valuable for their bioactivity. They can be used to synthesize a wide range of drugs with diverse therapeutic effects, including anti-inflammatory, anticonvulsant, and antipsychotic medications .

Agriculture

In agriculture, benzamide derivatives can be used to create pesticides and fungicides. The specific structure of 4-benzoyl-N-(2-((2-cyanoethyl)thio)phenyl)benzamide might offer unique interactions with biological targets, potentially leading to the development of new agricultural chemicals that are more effective and environmentally friendly .

Rubber Industry

The rubber industry could benefit from the chemical properties of benzamide derivatives in improving the quality of rubber products4-benzoyl-N-(2-((2-cyanoethyl)thio)phenyl)benzamide could be used to enhance the thermal stability, flexibility, and durability of rubber compounds .

Antiplatelet Activity

Benzamide derivatives have shown antiplatelet activity, which is crucial in preventing blood clots. The specific application of 4-benzoyl-N-(2-((2-cyanoethyl)thio)phenyl)benzamide in this field could lead to the development of new anticoagulant drugs that can be used to treat cardiovascular diseases .

properties

IUPAC Name

4-benzoyl-N-[2-(2-cyanoethylsulfanyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O2S/c24-15-6-16-28-21-10-5-4-9-20(21)25-23(27)19-13-11-18(12-14-19)22(26)17-7-2-1-3-8-17/h1-5,7-14H,6,16H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNEWQSQYPKLNJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3SCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzoyl-N-(2-((2-cyanoethyl)thio)phenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.